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molecular formula C15H14N2O B8365595 5-(2-phenylethoxy)-1H-indazole

5-(2-phenylethoxy)-1H-indazole

Cat. No. B8365595
M. Wt: 238.28 g/mol
InChI Key: UEOVEYPHFQTUJQ-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Potassium carbonate (68 mg, 0.492 mmol), tetrabutylammonium iodide (17 mg, 0.0447 mmol) and phenethyl bromide (0.061 ml, 0.447 mmol) were added to a solution of the 1H-indazol-5-ol (60 mg, 0.447 mmol) obtained in Reference Example 4 in N,N-dimethylformamide (2 ml), and the resulting mixture was heated to 60° C. After 7 hours, chloroform (3 ml) and a 1M-aqueous sodium hydroxide solution (4 ml) were added to the reaction mixture and stirred. After removing the aqueous layer, water (3 ml) was added to the organic layer and stirred. After removing the aqueous layer, the organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 5-(2-phenylethoxy)-1H-indazole (8.4 mg, 8%).
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
0.061 mL
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7](Br)[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[NH:16]1[C:24]2[C:19](=[CH:20][C:21]([OH:25])=[CH:22][CH:23]=2)[CH:18]=[N:17]1.[OH-].[Na+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O.C(Cl)(Cl)Cl>[C:9]1([CH2:8][CH2:7][O:25][C:21]2[CH:20]=[C:19]3[C:24](=[CH:23][CH:22]=2)[NH:16][N:17]=[CH:18]3)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
68 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.061 mL
Type
reactant
Smiles
C(CC1=CC=CC=C1)Br
Name
Quantity
60 mg
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)O
Name
Quantity
17 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the aqueous layer, water (3 ml)
ADDITION
Type
ADDITION
Details
was added to the organic layer
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
After removing the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The organic layer dried
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCOC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 mg
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 7.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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